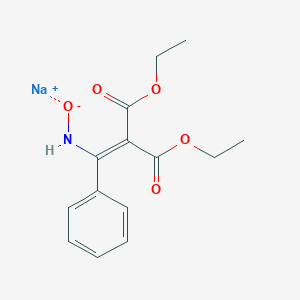

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt

Vue d'ensemble

Description

Oximes are a class of compounds in medicinal chemistry, renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . These hydroxy-imine derivatives are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Molecular Structure Analysis

Oximes have a general structure of R1R2C=NOH, where R1 and R2 can be any organic groups . The specific molecular structure of “Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt” is not available in the literature I have access to.

Applications De Recherche Scientifique

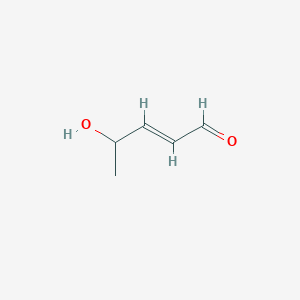

Hydrogen Deuterium Exchange Mechanisms

Research has explored the mechanisms of base-catalyzed hydrogen deuterium exchange at the α-carbon of ethyl cinnamate and related compounds, highlighting the role of deuterioethanol and sodium ethoxide. This work contributes to our understanding of isotope exchange reactions and their potential in labeling and studying organic molecules. The findings have implications for the synthesis and analysis of ethyl cinnamate derivatives, including the sodium salt of interest, by showcasing the replacement of alpha-vinyl hydrogen with deuterium (Zinn, Harris, Hill, & Hauser, 1963).

Aqueous Lubrication and Salt Influence

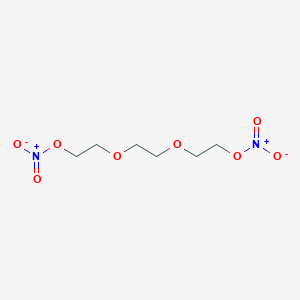

In the context of ethylene glycol-based molecules' aqueous lubrication properties, research has investigated the effect of high-concentration salt solutions. This study provides insights into the behavior of ethylene glycol-based self-assembled monolayers in saline environments, which can inform the development of lubricants and coatings with specific interactions with salts, including sodium salt formulations (Heeb, Lee, Venkataraman, & Spencer, 2009).

Antibacterial Activity of Oxacephem Antibiotics

The synthesis and antibacterial properties of 7 beta-difluoromethylthioacetamido-7 alpha-methoxy-3-[[1-(hydroxyethyl)-1H-tetrazol-5-yl]thiomethyl]-1-oxa-3-cephem-4-carboxylic acid sodium salt (6315-S) demonstrate the compound's effectiveness against resistant strains of bacteria. This research offers a foundation for the development of new antibiotics and highlights the potential medical applications of sodium salts in combating bacterial infections (Tsuji, Satoh, Narisada, Hamashima, & Yoshida, 1985).

Cross-Claisen Condensation and Bioactivity

The efficient cross-Claisen condensation of aryl oxy/thio acetic acid ethyl esters with acid chlorides leads to the synthesis of alpha-oxy/thio substituted-beta-keto esters. These compounds, after further conversion, have shown antibacterial and antifungal activities, opening avenues for the development of new therapeutic agents. This research underscores the versatility of sodium salts in facilitating chemical transformations with significant biological applications (Ragavan, Vijayakumar, & Kumari, 2009).

Mécanisme D'action

Bromoxynilphenol, also known as sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate or Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, is a widely used herbicide . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Bromoxynilphenol is the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis . Photosystem II is responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

Bromoxynilphenol works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, Bromoxynilphenol disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by Bromoxynilphenol affects the light-dependent reactions of photosynthesis, a crucial biochemical pathway in plants . This disruption in photosynthesis leads to a rapid depletion of the plant’s energy reserves, resulting in the death of the plant .

Result of Action

The primary result of Bromoxynilphenol’s action is the death of the targeted weeds . By inhibiting photosynthesis, the compound depletes the plant’s energy reserves, leading to its death . It is highly toxic to mammals and is an endocrine disrupter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynilphenol. For instance, its potential for leaching to groundwater is considered low, suggesting that soil composition can impact its mobility .

Analyse Biochimique

Biochemical Properties

BROMOXYNILPHENOL plays a role in biochemical reactions .

Cellular Effects

BROMOXYNILPHENOL has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of BROMOXYNILPHENOL involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BROMOXYNILPHENOL change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of BROMOXYNILPHENOL vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

BROMOXYNILPHENOL is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

BROMOXYNILPHENOL is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQUOMIBMARNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910904 | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1089-84-5 | |

| Record name | Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.